molecular formula C8H16O B1210533 2-Methyl-4-heptanone CAS No. 626-33-5

2-Methyl-4-heptanone

Cat. No. B1210533
CAS RN: 626-33-5
M. Wt: 128.21 g/mol
InChI Key: AKRJXOYALOGLHQ-UHFFFAOYSA-N
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Description

2-Methyl-4-heptanone, also known as methyl heptyl ketone (MHK), is a ketone compound with a molecular formula of C7H14O. It is a colorless liquid with a pungent odor, and is a volatile organic compound (VOC). It is a common industrial chemical used in the manufacture of fragrances and cosmetics, and is also used as a solvent in some industrial processes. MHK is a natural constituent of many essential oils, and is found in a variety of plants, including lavender, citrus, and rosemary.

Scientific Research Applications

  • Metabolism and Environmental Exposure : 2-Methyl-4-heptanone has been studied in the context of human metabolism, particularly concerning environmental exposure to plasticisers. It has been identified as a beta-oxidation product of 2-ethylhexanoic acid from plasticisers, indicating its role in metabolic pathways related to environmental pollutants (Walker & Mills, 2001).

  • Food Industry Applications : In the food industry, this compound's role as a volatile component has been explored. It has been used to differentiate between various milk products based on their heat treatment, demonstrating its potential as a marker for food processing and quality control (Contarini & Povolo, 2002).

  • Biological and Behavioral Studies : This compound has also been of interest in biological studies, particularly in examining its effects on animal behavior. For instance, its impact on the ventral tegmental area-nucleus accumbens shell in rodents and its role as an alarm pheromone in insects have been explored, highlighting its significance in neurobiological and ethological research (Gutiérrez-García, Contreras, & Saldivar-Lara, 2018).

  • Antifungal Applications : The compound has been studied for its antifungal properties. Specifically, its derivatives have shown effectiveness against plant fungal diseases, offering potential applications in agriculture and plant protection (Zhang et al., 2022).

  • Industrial Applications : In industrial applications, this compound has been explored as a solvent with high thermal stability. Research on its separation and purification through various techniques underscores its importance in chemical processing and manufacturing (Wang et al., 2020).

  • Pest Management : This compound has been studied for its potential use as a fumigant and alternative to traditional pest control methods. Its efficacy against various arthropod pests highlights its potential as a safer, more sustainable pest management tool (Zhu et al., 2018).

  • Environmental Chemistry : The atmospheric chemistry of this compound has been investigated, particularly its interactions with hydroxyl radicals and its contribution to photochemical air pollution. This research is vital for understanding and mitigating environmental pollution (Atkinson, Tuazon, & Aschmann, 2000).

Mechanism of Action

Safety and Hazards

2-Methyl-4-heptanone should be handled with care. Avoid ingestion and inhalation. Ensure adequate ventilation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools. Take precautionary measures against static discharges .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-heptanone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. These interactions can lead to the oxidation of this compound, resulting in the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound has been observed to interact with certain proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can impact gene expression and cellular metabolism. For instance, exposure to this compound has been linked to changes in the expression of genes involved in detoxification processes, highlighting its role in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, this compound has been found to inhibit the activity of certain enzymes involved in lipid metabolism, leading to alterations in cellular lipid profiles. Additionally, it can bind to transcription factors, influencing gene expression patterns and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation and other chemical transformations, leading to the formation of reactive intermediates. These intermediates can have prolonged effects on cellular processes, including oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, this compound has been associated with adverse effects, including hepatotoxicity and neurotoxicity. These toxic effects are often dose-dependent and can be attributed to the accumulation of reactive metabolites and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation and subsequent metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, resulting in the formation of glucuronides and sulfates, which are more water-soluble and can be excreted from the body. The involvement of this compound in these metabolic pathways highlights its role in detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific binding proteins. The compound’s distribution is influenced by its interactions with cellular transporters, which can facilitate its uptake and accumulation in specific tissues. These interactions play a crucial role in determining the localization and concentration of this compound within the body .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can influence its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, further modulating its effects on cellular processes .

properties

IUPAC Name

2-methylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRJXOYALOGLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060816
Record name 4-Heptanone, 2-methyl-
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

155 °C
Record name 2-Methyl-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013821
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

626-33-5
Record name 2-Methyl-4-heptanone
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Record name 2-Methyl-4-heptanone
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Record name 4-Heptanone, 2-methyl-
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Record name 4-Heptanone, 2-methyl-
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Record name 2-methylheptan-4-one
Source European Chemicals Agency (ECHA)
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Record name 2-METHYL-4-HEPTANONE
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Record name 2-Methyl-4-heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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